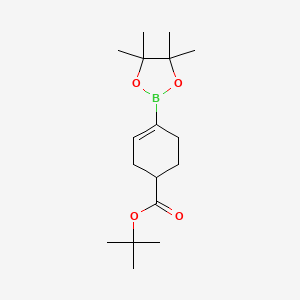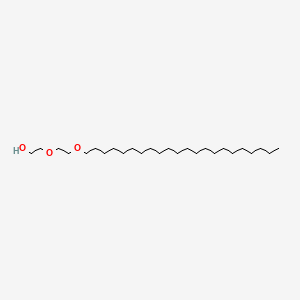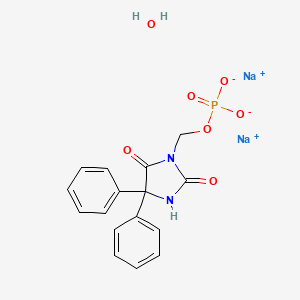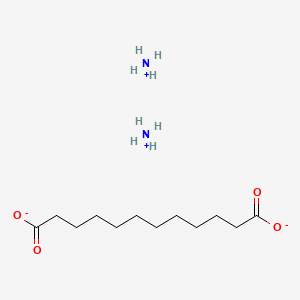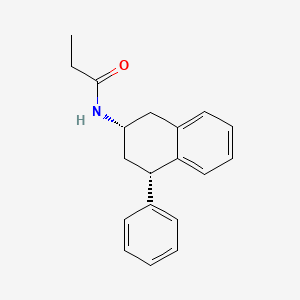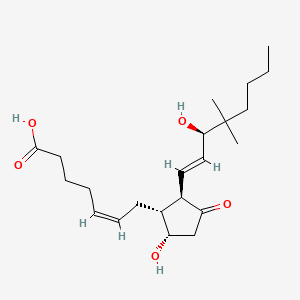
16,16-Dimethyl-pgd2
描述
16,16-Dimethyl-pgd2, also known as (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid, is a synthetic analog of prostaglandin D2. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is known for its stability and resistance to metabolic degradation, making it a valuable compound in various scientific research applications .
准备方法
The synthesis of 16,16-Dimethyl-pgd2 involves several steps, starting from the appropriate precursors. The synthetic route typically includes:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as prostaglandin precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. .
化学反应分析
16,16-Dimethyl-pgd2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, but they generally include various prostaglandin analogs and derivatives .
科学研究应用
16,16-Dimethyl-pgd2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of prostaglandins and their analogs.
Biology: The compound is used to investigate the biological effects of prostaglandins, including their role in inflammation and immune response.
Medicine: this compound is studied for its potential therapeutic applications, such as in the treatment of asthma, allergic rhinitis, and atopic dermatitis.
作用机制
The mechanism of action of 16,16-Dimethyl-pgd2 involves its interaction with specific prostaglandin receptors. These receptors are G-protein-coupled receptors that mediate the biological effects of prostaglandins. Upon binding to these receptors, this compound activates various signaling pathways, leading to the modulation of cellular processes such as inflammation, immune response, and cell proliferation .
相似化合物的比较
16,16-Dimethyl-pgd2 is unique among prostaglandin analogs due to its enhanced stability and resistance to metabolic degradation. Similar compounds include:
Prostaglandin D2: The natural form of the compound, which is less stable and more susceptible to metabolic degradation.
16,16-Dimethyl Prostaglandin E2: Another synthetic analog with similar stability and resistance to degradation, but with different biological effects.
15-Methyl Prostaglandin E2: A synthetic analog with modifications at different positions, leading to distinct biological properties
属性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85235-22-9 | |
| Record name | 16,16-Dimethyl prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








